

4-BROMO-3-METHOXYPHENOL BENZYL ETHER

spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: **4-BROMO-3-METHOXYPHENOL
BENZYL ETHER**

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In-Depth Technical Guide: 4-Bromo-3-methoxyphenol Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of **4-bromo-3-methoxyphenol benzyl ether**, a valuable intermediate in organic synthesis. The information is presented to be a critical resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-bromo-3-methoxyphenol and preliminary data for its benzyl ether derivative.

4-Bromo-3-methoxyphenol

This precursor is essential for the synthesis of the target compound. Its spectral data is well-characterized.

Table 1: NMR Spectral Data for 4-Bromo-3-methoxyphenol

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
7.34 (d, J = 8.52 Hz, 1H)	156.76
6.60 (d, J = 2.85 Hz, 1H)	156.13
6.42 (dd, J = 2.88, 2.85 Hz, 1H)	133.36
5.49 (s, 1H)	108.51
3.77 (s, 3H)	102.27
100.46	
56.19	

Citation: Supplementary Information - Beilstein Journals.[\[1\]](#)

4-Bromo-3-methoxyphenol Benzyl Ether (4-bromo-1-(benzyloxy)-3-methoxybenzene)

Definitive, isolated spectral data for the final product is limited in publicly available literature. The following ¹H NMR data was reported for a mixture containing the target compound and its isomer, 2-(benzyloxy)-1-bromo-4-methoxybenzene.

Table 2: Preliminary ¹H NMR Spectral Data for a Mixture Containing **4-Bromo-3-methoxyphenol Benzyl Ether**

Chemical Shift (δ) ppm (400 MHz, CDCl_3)	Description
7.49-7.33 (m)	Aromatic protons of the benzyl group
6.58 (d, $J = 2.62$ Hz)	Aromatic proton
6.54 (d, $J = 2.66$ Hz)	Aromatic proton
6.47 (dd, $J = 2.68, 2.67$ Hz)	Aromatic proton
6.42 (dd, $J = 2.69, 2.70$ Hz)	Aromatic proton
5.13 (s)	Benzylic protons (- CH_2 -)
5.05 (s)	Benzylic protons (- CH_2 -)
3.85 (s)	Methoxyl protons (- OCH_3)
3.76 (s)	Methoxyl protons (- OCH_3)

Citation: Supplementary Information - Beilstein Journals.[\[1\]](#)

Note: Due to the presence of an isomeric mixture, the integration values in the original source are not straightforward for the isolated compound. Further purification and analysis are required for unambiguous peak assignment and integration.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

Specific, experimentally derived MS and IR data for **4-bromo-3-methoxyphenol benzyl ether** are not readily available in the searched literature. Researchers are advised to acquire this data as part of their experimental workflow.

Experimental Protocols

The synthesis of **4-bromo-3-methoxyphenol benzyl ether** is a two-step process involving the bromination of 3-methoxyphenol followed by the benzylation of the resulting 4-bromo-3-methoxyphenol.

Step 1: Synthesis of 4-Bromo-3-methoxyphenol

This procedure outlines the regioselective bromination of 3-methoxyphenol.

Materials:

- 3-methoxyphenol
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF)
- Saturated sodium bicarbonate solution
- Diethyl ether
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-methoxyphenol (1.0 equivalent) in tetrahydrofuran (THF) at room temperature.
- Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution.
- Stir the resulting yellow reaction mixture at room temperature for 12 hours.
- Quench the reaction by adding a saturated sodium bicarbonate solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate in vacuo.
- Purify the crude residue by flash chromatography to yield 4-bromo-3-methoxyphenol.

Step 2: Synthesis of 4-Bromo-3-methoxyphenol Benzyl Ether (Williamson Ether Synthesis)

This general procedure can be adapted for the benzylation of 4-bromo-3-methoxyphenol.

Materials:

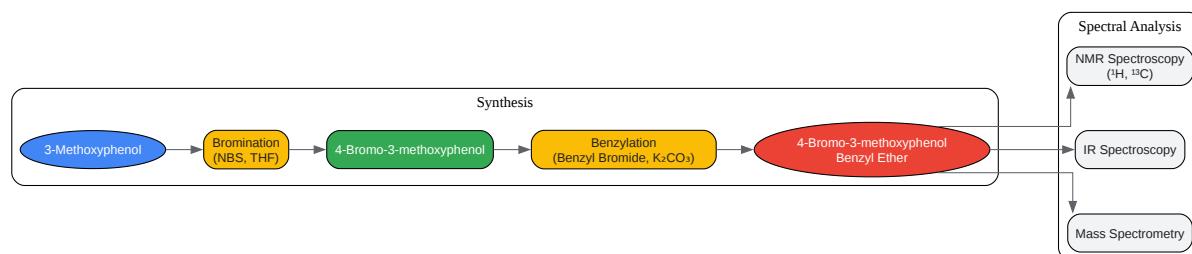
- 4-bromo-3-methoxyphenol
- Benzyl bromide
- Potassium carbonate
- Acetone

Procedure:

- In a round-bottom flask, combine 4-bromo-3-methoxyphenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetone.
- Carefully add benzyl bromide (0.9 equivalents) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux.
- Maintain the reflux for a sufficient period to ensure the completion of the reaction (monitoring by TLC is recommended).
- After cooling to room temperature, filter the reaction mixture to remove the potassium salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield **4-bromo-3-methoxyphenol benzyl ether**.

Visualizations

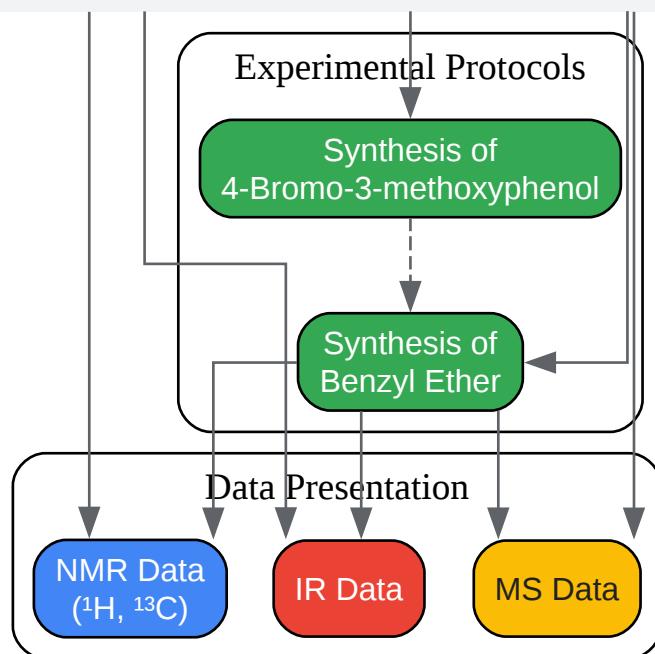
The following diagrams illustrate the logical workflow of the synthesis and characterization process.



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Caption: Synthetic and analytical workflow for **4-bromo-3-methoxyphenol benzyl ether**.

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Caption: Logical structure of the technical guide.

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References

- 1. beilstein-journals.org [beilstein-journals.org]
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